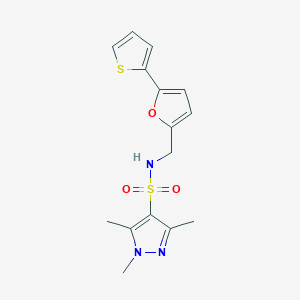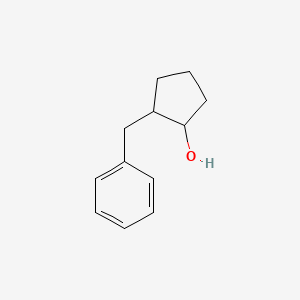
2-Benzylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of cyclopentanone derivatives, such as those related to 2-Benzylcyclopentan-1-ol, can involve various catalytic processes. For instance, the asymmetric synthesis of functionalized cyclopentanones employs a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence, indicating the complexity and diversity of synthetic approaches for cyclopentanone derivatives (Lathrop & Rovis, 2009).
Molecular Structure Analysis The molecular structure of compounds related to 2-Benzylcyclopentan-1-ol can be elucidated through X-ray crystallography and spectroscopic methods. For example, the crystal and molecular structure of 1,3-dibenzylcyclobutane derivatives have been determined through single-crystal reactions, showcasing the utility of such techniques in understanding the structural aspects of these compounds (Jones & Theocharis, 1984).
Chemical Reactions and Properties Chemical reactions involving 2-Benzylcyclopentan-1-ol derivatives can be diverse. For example, the palladium-catalyzed [2 + 2 + 2] cocyclotrimerization of benzynes with bicyclic alkenes provides an efficient route to anellated 9,10-dihydrophenanthrene derivatives and polyaromatic compounds, highlighting the reactivity of such systems (Jayanth, Jeganmohan, & Cheng, 2004).
Physical Properties Analysis The physical properties of compounds like 2-Benzylcyclopentan-1-ol, such as their crystalline structure, can be significantly influenced by their molecular arrangement. Studies on the crystal chemistry of photodimers of benzylcyclopentanone derivatives emphasize the importance of crystallographic analysis in understanding the physical characteristics of these compounds (Honda, 2002).
Chemical Properties Analysis Understanding the chemical properties of 2-Benzylcyclopentan-1-ol involves exploring its reactivity under various conditions. For example, enantiospecific intramolecular Heck reactions of secondary benzylic ethers synthesize methylenecyclopentanes, demonstrating the chemical versatility and potential synthetic utility of benzylcyclopentanone derivatives (Harris, Konev, & Jarvo, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Optimization
- Synthesis Techniques and Optimization : Research has focused on optimizing the synthesis of similar compounds. For instance, Bouzidi and Gozzi (2008) explored optimizing the synthesis of benzyl-1-cyclopentan-1-ol, a compound structurally related to 2-Benzylcyclopentan-1-ol, using experimental design. This research is significant for its application in enhancing synthetic techniques and scientific rigor in yield reproducibility (Bouzidi & Gozzi, 2008).
Molecular Synthesis and Structural Analysis
- Molecular Synthesis : Research by Macdonald and Durst (1986) on trans-2-Arylbenzocyclobuten-1-ols, involving a synthesis process that could be related to the synthesis of 2-Benzylcyclopentan-1-ol, highlights the significance of such compounds in chemical synthesis and structural analysis (Macdonald & Durst, 1986).
Applications in Medicinal Chemistry
- Medicinal Chemistry and Drug Development : Benzothiazole compounds, closely related to 2-Benzylcyclopentan-1-ol, are extensively used in medicinal chemistry. Elgemeie, Azzam, and Osman (2020) discuss the importance of these compounds in the search for new therapeutics due to their structural diversity and pharmacological properties (Elgemeie, Azzam, & Osman, 2020).
Analytical Characterizations and Therapeutics
- Analytical Characterizations : Analytical characterizations of substances based on similar structures, as investigated by Dybek et al. (2019), are crucial in understanding their potential clinical applications. This research is essential for the development of new psychoactive substances and their analytical differentiation (Dybek et al., 2019).
Propiedades
IUPAC Name |
2-benzylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHRTUEIUFQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylcyclopentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)
![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)
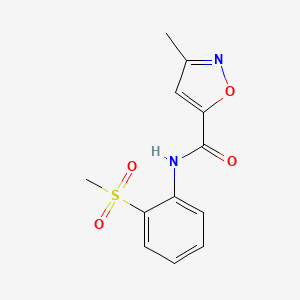
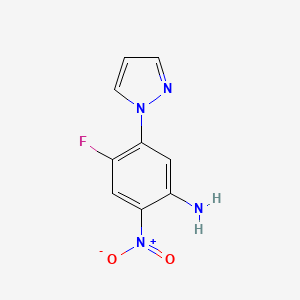
![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)


![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)

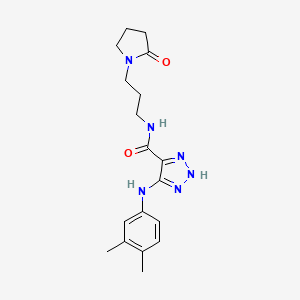
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)
